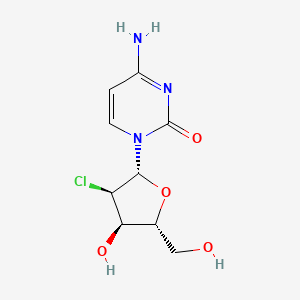

2-Chloro-2'-deoxycytidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZPBORRQPATRO-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676912 | |

| Record name | 2'-Chloro-2'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10212-19-8 | |

| Record name | 2'-Chloro-2'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of 2-Chloro-2'-deoxycytidine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct experimental data is publicly available for 2-Chloro-2'-deoxycytidine (B12064551). The proposed mechanism of action, quantitative data, and signaling pathways described herein are largely inferred from studies of structurally and functionally related nucleoside analogs, such as 2-chloro-2'-deoxyadenosine (Cladribine), 5-chloro-2'-deoxycytidine, and gemcitabine (B846) (2',2'-difluoro-2'-deoxycytidine).

Introduction

This compound is a synthetic pyrimidine (B1678525) nucleoside analog. Structurally, it is a derivative of the natural nucleoside deoxycytidine, with a chlorine atom substituting the hydrogen at the 2' position of the deoxyribose sugar. This modification confers unique biochemical properties that are the basis for its potential as a cytotoxic agent. Like other nucleoside analogs, its therapeutic and research applications are predicated on its ability to interfere with fundamental cellular processes, primarily DNA synthesis and repair, leading to cell death, particularly in rapidly proliferating cells such as those found in tumors.

The mechanism of action of nucleoside analogs is generally dependent on their intracellular phosphorylation to the active triphosphate form, which can then interact with and inhibit key enzymes involved in nucleic acid metabolism or be incorporated into DNA, leading to chain termination and apoptosis.

Proposed Core Mechanism of Action

The cytotoxic effects of this compound are believed to be multifactorial, stemming from its intracellular activation and subsequent interference with DNA synthesis and repair mechanisms. The proposed cascade of events is as follows:

2.1. Cellular Uptake and Intracellular Phosphorylation

This compound enters the cell, likely via nucleoside transporters. Once inside, it is sequentially phosphorylated by intracellular kinases to its active triphosphate form, this compound triphosphate (2-Cl-dCTP). The initial and rate-limiting step is the conversion to the monophosphate form, catalyzed by deoxycytidine kinase (dCK). Subsequent phosphorylations to the di- and triphosphate forms are carried out by other nucleoside kinases. The efficiency of this activation pathway is a key determinant of the compound's cytotoxicity.

2.2. Inhibition of Key Enzymes

The active triphosphate metabolite, 2-Cl-dCTP, is believed to target at least two critical enzymes involved in DNA synthesis:

-

DNA Polymerases: 2-Cl-dCTP can act as a competitive inhibitor of DNA polymerases (such as polymerases α and ε) with respect to the natural substrate, dCTP.[1] Its incorporation into the growing DNA strand can lead to chain termination, as the 2'-chloro substitution may sterically hinder the formation of a phosphodiester bond with the next incoming nucleotide.[2] Even if not an absolute chain terminator, its presence in the DNA can distort the helical structure and impede the progression of the replication fork.[3]

-

Ribonucleotide Reductase (RNR): The diphosphate (B83284) form, this compound diphosphate (2-Cl-dCDP), is a potential inhibitor of ribonucleotide reductase.[4][5][6] RNR is the enzyme responsible for the de novo synthesis of deoxyribonucleotides, the building blocks of DNA. Inhibition of RNR leads to a depletion of the intracellular pool of dNTPs, which not only halts DNA replication but can also potentiate the incorporation of 2-Cl-dCTP into DNA by reducing the competition from natural dNTPs.[4]

2.3. DNA Incorporation and Damage

Incorporation of 2-Cl-dCMP into the DNA strand is a crucial step in its cytotoxic mechanism. The presence of this analog within the DNA can:

-

Induce conformational changes in the DNA helix.

-

Stall the replication fork, leading to DNA strand breaks.

-

Interfere with the activity of DNA repair enzymes.

The accumulation of DNA damage triggers cellular stress responses and, if the damage is irreparable, activates apoptotic pathways.

2.4. Induction of Apoptosis

The cellular response to the DNA damage and metabolic stress induced by this compound culminates in the activation of programmed cell death, or apoptosis. This is likely mediated through the intrinsic (mitochondrial) pathway, initiated by the accumulation of DNA strand breaks. This leads to the activation of a cascade of caspases, the executioner enzymes of apoptosis, resulting in the characteristic morphological and biochemical hallmarks of apoptotic cell death, such as DNA fragmentation and membrane blebbing.

Quantitative Data

Table 1: In Vitro Cytotoxicity of 2-Chloro-2'-deoxyadenosine (Cladribine)

| Cell Line | Cell Type | IC50 (µM) | Exposure Time | Reference |

| CCRF-CEM | Human T-lymphoblastoid Leukemia | 0.045 | Not Specified | [7] |

| H9 | Human T-lymphoid | 0.44 | Not Specified | [8] |

| H9-araC (AZT-resistant) | Human T-lymphoid | 0.82 | Not Specified | [8] |

| Leukemic Lymphocytes | Human B-cell Lymphoma | Not Specified | 4 escalating concentrations | [9] |

| Normal Lymphocytes | Human | Not Specified | 4 escalating concentrations | [9] |

*Dose-dependent apoptosis observed at concentrations from 0.05 µg/ml to 0.4 µg/ml.

Table 2: Inhibition Constants (Ki) of Related Nucleoside Analog Triphosphates for DNA Polymerases

| Analog Triphosphate | DNA Polymerase | Ki (µM) | Substrate | Reference |

| 2',2'-difluorodeoxycytidine triphosphate (dFdCTP) | DNA Polymerase α | 11.2 | dCTP | [1] |

| 2',2'-difluorodeoxycytidine triphosphate (dFdCTP) | DNA Polymerase ε | 14.4 | dCTP | [1] |

| 2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-adenine triphosphate (Cl-F-ara-ATP) | DNA Polymerase α | 1 | dATP |

Table 3: Inhibition of Ribonucleotide Reductase by Related Nucleoside Analog Diphosphates

| Analog Diphosphate | Enzyme Source | IC50 (µM) | Reference |

| 2',2'-difluorodeoxycytidine diphosphate (dFdCDP) | Partially purified from CCRF-CEM cells | 4 | [4] |

| 2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-adenine diphosphate (Cl-F-ara-ADP) | Crude extracts of K562 cells | 0.065 |

Experimental Protocols

The following are generalized protocols for key experiments to elucidate the mechanism of action of a nucleoside analog like this compound.

4.1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value.

4.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at various concentrations and for different time points.

-

Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

4.3. DNA Fragmentation Assay

This assay visualizes the characteristic ladder pattern of internucleosomal DNA fragmentation that occurs during apoptosis.

-

Cell Treatment and Lysis: Treat cells with the compound, then harvest and lyse the cells.

-

DNA Extraction: Extract the genomic DNA using a suitable kit or protocol.

-

Washing and Resuspension: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer.

-

Electrophoresis: Load the DNA samples onto a 1.5-2% agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide).

-

Visualization: Visualize the DNA fragments under UV light. A ladder-like pattern is indicative of apoptosis.

4.4. DNA Polymerase Inhibition Assay

This in vitro assay measures the effect of the triphosphate form of the analog on DNA polymerase activity.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a DNA template-primer, DNA polymerase, the four natural dNTPs (one of which is radiolabeled), and varying concentrations of 2-Cl-dCTP.

-

Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at the optimal temperature for the polymerase.

-

Reaction Termination: Stop the reaction at various time points by adding a quenching solution (e.g., EDTA).

-

Quantification of DNA Synthesis: Quantify the incorporation of the radiolabeled dNTP into the DNA using methods such as acid precipitation followed by scintillation counting.

-

Data Analysis: Determine the inhibitory constant (Ki) of 2-Cl-dCTP by analyzing the reaction rates at different substrate and inhibitor concentrations.

4.5. Ribonucleotide Reductase Inhibition Assay

This assay determines the inhibitory effect of the diphosphate form of the analog on RNR activity.

-

Enzyme Preparation: Prepare a crude or purified RNR enzyme extract from cells.

-

Reaction Mixture: Set up a reaction mixture containing the RNR enzyme, a ribonucleoside diphosphate substrate (e.g., CDP), a reducing agent (e.g., dithiothreitol), and varying concentrations of 2-Cl-dCDP.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Quantification of Deoxyribonucleotide Formation: Measure the amount of the corresponding deoxyribonucleoside diphosphate produced using a method like HPLC.

-

Data Analysis: Calculate the IC50 value for the inhibition of RNR by 2-Cl-dCDP.

Visualizations

Caption: Proposed metabolic activation and mechanism of action of this compound.

Caption: Generalized experimental workflow for evaluating this compound.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

- 1. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Template 2-chloro-2'-deoxyadenosine monophosphate inhibits in vitro DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of ribonucleotide reduction in CCRF-CEM cells by 2',2'-difluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of ribonucleotide reductase by 2'-substituted deoxycytidine analogs: possible application in AIDS treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of ribonucleotide reductase by 2'-substituted deoxycytidine analogs: possible application in AIDS treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Chloro-2'-deoxyadenosine synergistically enhances azidothymidine cytotoxicity in azidothymidine resistant T-lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Effects of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine on K562 cellular metabolism and the inhibition of human ribonucleotide reductase and DNA polymerases by its 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Chloro-2'-deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2'-deoxycytidine (B12064551) is a synthetic pyrimidine (B1678525) nucleoside analog of deoxycytidine. Its structure is characterized by the substitution of a chlorine atom at the 2'-position of the deoxyribose sugar moiety. This modification confers unique chemical and biological properties upon the molecule, making it a subject of interest in the fields of oncology and virology. As a pro-drug, this compound requires intracellular phosphorylation to its active triphosphate form to exert its cytotoxic effects. This guide provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, quantitative data on related compounds, and detailed experimental protocols.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 10212-19-8 | [1] |

| Molecular Formula | C₉H₁₂ClN₃O₄ | [1] |

| Molecular Weight | 261.66 g/mol | [1] |

| IUPAC Name | 4-amino-1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

| Synonyms | 2'-CldC |

Mechanism of Action

The primary mechanism of action of this compound is the induction of apoptosis in rapidly proliferating cells. This process is initiated by the intracellular conversion of the parent compound into its active triphosphate metabolite, this compound triphosphate (2-CldCTP).

Metabolic Activation:

-

Cellular Uptake: this compound enters the cell, likely through nucleoside transporters.

-

Phosphorylation: The nucleoside is sequentially phosphorylated by intracellular kinases. The initial and rate-limiting step is the conversion to this compound monophosphate (2-CldCMP) by deoxycytidine kinase (dCK). Subsequent phosphorylations by other kinases yield the diphosphate (B83284) (2-CldCDP) and finally the active triphosphate (2-CldCTP) form.

Induction of Apoptosis:

While the precise signaling cascade for this compound is not fully elucidated, strong evidence from the closely related purine (B94841) analog, 2-chloro-2'-deoxyadenosine (Cladribine), suggests that the apoptotic pathway is likely initiated through the extrinsic Fas/FasL pathway.

-

DNA Damage: The incorporation of 2-CldCTP into DNA by DNA polymerases leads to chain termination and the accumulation of DNA strand breaks. This DNA damage is a critical trigger for apoptosis.

-

Fas/FasL Pathway Activation: The cellular stress induced by DNA damage can lead to the upregulation of the Fas ligand (FasL) and its receptor (Fas).

-

Caspase Activation: The binding of FasL to the Fas receptor initiates a signaling cascade that leads to the activation of initiator caspase-8. Activated caspase-8 then cleaves and activates executioner caspases, such as caspase-3, which are responsible for the cleavage of key cellular proteins and the execution of the apoptotic program.

The following diagram illustrates the putative signaling pathway for this compound-induced apoptosis.

Quantitative Data

Specific quantitative data for this compound is limited in the public domain. However, data from closely related nucleoside analogs can provide valuable insights into its potential potency and pharmacokinetic profile.

Table 1: In Vitro Cytotoxicity of Related Deoxycytidine Analogs

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Assay | Reference |

| 2-Chloro-2'-deoxyadenosine | H9 | T-cell Leukemia | 0.44 | Not Specified | [2] |

| 2-Chloro-2'-deoxyadenosine | H9-araC (resistant) | T-cell Leukemia | 0.82 | Not Specified | [2] |

| 5-Aza-2'-deoxycytidine | Caco-2 | Colon Cancer | ~5 | MTT |

Table 2: Pharmacokinetic Parameters of Related Deoxycytidine Analogs

| Compound | Species | Administration | Half-life (t₁/₂) | Key Metabolic Pathway | Reference |

| 5-Chloro-2'-deoxycytidine | Mouse | IV or IP | 10 minutes | Deamination to 5-chloro-2'-deoxyuridine | [3] |

| 2-Chloro-2'-deoxyadenosine | Human | IV Infusion | 6.7 hours (terminal) | Phosphorylation | |

| Gemcitabine | Mouse | Not Specified | 0.28 hours | Deamination | [4] |

| Gemcitabine | Rat | Not Specified | 2.14 hours | Deamination | [4] |

| Gemcitabine | Dog | Not Specified | 1.38 hours | Deamination | [4] |

Table 3: Toxicological Data of Related Deoxycytidine Analogs

| Compound | Species | Route | LD₅₀ | Observed Toxicities | Reference |

| 2'-deoxy-2'-methylidenecytidine (DMDC) | Monkey | Oral | Not Determined | Myelosuppression, intestinal toxicity, skin disorders | [4] |

Note: The data presented in these tables are for related compounds and should be used as a general guide. Specific values for this compound may vary.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

4.1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to determine the cytotoxic effects of a compound on a cell line.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

96-well microplates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Phosphate-buffered saline (PBS)

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the target cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions in complete culture medium to obtain a range of desired concentrations.

-

Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with the highest concentration of the solvent used) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well and gently shake the plate for 10-15 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.

4.2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Target cell line

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

Phosphate-buffered saline (PBS)

-

Centrifuge

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration. Include appropriate controls.

-

Cell Harvesting:

-

Suspension cells: Gently collect the cells by centrifugation.

-

Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution. Collect both the detached and floating cells.

-

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI according to the kit manufacturer's protocol.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

4.3. In Vivo Pharmacokinetic Study

This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in an animal model.

Materials:

-

Animal model (e.g., mice or rats)

-

This compound formulation for the desired route of administration (e.g., intravenous, oral)

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

-

Metabolic cages (for urine and feces collection)

Procedure:

-

Animal Acclimation: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

-

Dosing: Administer this compound to the animals via the chosen route of administration at a specific dose.

-

Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing. Process the blood to obtain plasma or serum. If required, house the animals in metabolic cages to collect urine and feces.

-

Sample Analysis: Quantify the concentration of this compound and its potential metabolites in the collected biological samples using a validated analytical method such as LC-MS/MS.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the concentration-time data and determine key parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a promising nucleoside analog with potential applications in cancer therapy. Its mechanism of action, like other compounds in its class, is predicated on its intracellular activation and subsequent disruption of DNA synthesis, leading to apoptosis. While specific quantitative data for this compound remains scarce, the information available for closely related analogs provides a strong foundation for further research. The experimental protocols detailed in this guide offer a robust framework for the continued investigation of this compound's therapeutic potential. Future studies should focus on elucidating its precise IC₅₀ values across a range of cancer cell lines, defining its pharmacokinetic and toxicological profile in vivo, and confirming the specific molecular players in its apoptotic signaling pathway. Such data will be critical for its potential translation into a clinical setting.

References

- 1. scbt.com [scbt.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Analytical and pharmacokinetic studies with 5-chloro-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism and disposition of gemcitabine, and oncolytic deoxycytidine analog, in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Key Nucleoside Analog: A Technical Guide to the Discovery and Synthesis of 2-Chloro-2'-deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and molecular biology, nucleoside analogs represent a cornerstone in the development of therapeutic agents and research tools. Among these, 2-Chloro-2'-deoxycytidine, a synthetic pyrimidine (B1678525) nucleoside, has garnered interest for its potential applications. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, presenting key data, detailed experimental protocols, and a visualization of its synthetic pathway.

Discovery

The synthesis of this compound emerged from the broader exploration of 2'-halogenated nucleosides in the late 1960s and early 1970s. Research groups, including those led by J.J. Fox and F. Eckstein, were actively investigating the synthesis and biological properties of nucleosides with modified sugar moieties. The introduction of a halogen at the 2'-position of the deoxyribose ring was a key strategy to create analogs with altered chemical and biological characteristics.

While a single, seminal publication solely dedicated to the initial discovery of this compound is not readily apparent, its synthesis was a crucial prerequisite for the preparation of polynucleotides containing 2'-chloro-2'-deoxyribose. A pivotal 1972 paper in Biochemistry by Hobbs, Sternbach, Sprinzl, and Eckstein detailed the synthesis and properties of these polynucleotides, implying the pre-existence of the monomeric this compound. Further context is provided by a 1972 study in Virology by Black et al., which investigated the antiviral properties of such modified polynucleotides. These studies were driven by the hypothesis that altering the sugar conformation and hydrogen-bonding capabilities of nucleosides could impact the stability and biological function of nucleic acids, potentially leading to antiviral or anticancer agents.

Synthesis of this compound

The primary synthetic route to this compound involves the chlorination of a suitably protected cytidine (B196190) derivative. A common and effective method starts from cytidine, proceeding through an anhydro intermediate.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from cytidine.

Caption: General synthetic workflow for this compound.

Key Experimental Protocols

The following are detailed methodologies for the key steps in a representative synthesis of this compound, based on established procedures for analogous compounds.

1. Preparation of N4-Acetyl-3',5'-di-O-acetyl-2,2'-anhydrocytidine

-

Reactants: Cytidine, Acetic Anhydride, Pyridine.

-

Procedure:

-

Suspend cytidine in anhydrous pyridine.

-

Add acetic anhydride dropwise at 0°C with stirring.

-

Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into ice water and extract with chloroform (B151607).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the crude product.

-

To the crude triacetylcytidine, add a solution of thionyl chloride in acetonitrile (B52724) and reflux for 2-3 hours.

-

Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold acetonitrile to obtain the anhydro intermediate.

-

2. Synthesis of N4-Acetyl-2'-chloro-2'-deoxycytidine-3',5'-di-O-acetate

-

Reactants: N4-Acetyl-3',5'-di-O-acetyl-2,2'-anhydrocytidine, Hydrogen Chloride (in Dioxane), Dioxane.

-

Procedure:

-

Suspend the anhydro intermediate in anhydrous dioxane.

-

Add a solution of hydrogen chloride in dioxane.

-

Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, evaporate the solvent under reduced pressure.

-

Dissolve the residue in chloroform and wash with a cold, dilute sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the protected 2'-chloro-2'-deoxycytidine derivative.

-

3. Deprotection to Yield this compound

-

Reactants: N4-Acetyl-2'-chloro-2'-deoxycytidine-3',5'-di-O-acetate, Methanolic Ammonia (B1221849).

-

Procedure:

-

Dissolve the protected nucleoside in methanol (B129727) saturated with ammonia at 0°C.

-

Stir the solution in a sealed vessel at room temperature for 18-24 hours.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel, eluting with a gradient of methanol in chloroform, to afford pure this compound.

-

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of 2'-halogenated deoxycytidine analogs. Please note that specific yields can vary based on the exact conditions and scale of the reaction.

| Step | Key Reagents | Solvent | Typical Reaction Time | Typical Yield (%) |

| Protection & Cyclization | Acetic Anhydride, Thionyl Chloride | Pyridine, Acetonitrile | 14-19 hours | 70-85 |

| Chlorination | Hydrogen Chloride in Dioxane | Dioxane | 1-2 hours | 85-95 |

| Deprotection | Methanolic Ammonia | Methanol | 18-24 hours | 75-90 |

Conclusion

The discovery and synthesis of this compound were integral to the broader scientific endeavor of understanding the structure-activity relationships of nucleic acids. The development of synthetic routes to this and other 2'-halogenated nucleosides has provided the scientific community with valuable tools for probing biological systems and for the development of novel therapeutic agents. The methodologies outlined in this guide offer a foundation for the preparation and further investigation of this important nucleoside analog.

An In-depth Technical Guide to 2-Chloro-2'-deoxycytidine (CAS Number: 10212-19-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-2'-deoxycytidine (B12064551) is a synthetic pyrimidine (B1678525) nucleoside analog of deoxycytidine with the chemical formula C₉H₁₂ClN₃O₄ and a molecular weight of 261.70 g/mol .[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an in-depth exploration of its biological activities, including its mechanism of action in inducing apoptosis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, virology, and drug development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10212-19-8 | [1] |

| Molecular Formula | C₉H₁₂ClN₃O₄ | [1] |

| Molecular Weight | 261.70 g/mol | [1] |

| Appearance | White solid | |

| Solubility | Soluble in DMSO and water (qualitative) | [2] |

Table 2: Spectral Data of this compound

| Spectral Data Type | Key Features |

| ¹H NMR | Data not available in the reviewed literature. |

| ¹³C NMR | Data not available in the reviewed literature. |

| Mass Spectrometry | Data not available in the reviewed literature. |

Synthesis and Purification

The synthesis of this compound can be achieved through the chlorination of 2'-deoxycytidine (B1670253). A general approach involves the use of a chlorinating agent in an appropriate solvent system. The following is a representative, though not exhaustive, protocol adapted from general methods for nucleoside modification.

Experimental Protocol: Synthesis of this compound

Materials:

-

2'-deoxycytidine

-

Thionyl chloride (SOCl₂) or a similar chlorinating agent

-

Anhydrous pyridine (B92270)

-

Anhydrous organic solvent (e.g., acetonitrile)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

Protection of Hydroxyl Groups (Optional but Recommended): To prevent side reactions, the 3' and 5' hydroxyl groups of 2'-deoxycytidine can be protected using a suitable protecting group like a silyl (B83357) ether.

-

Chlorination: Dissolve the protected or unprotected 2'-deoxycytidine in anhydrous pyridine and cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution. The reaction is typically exothermic and should be controlled.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by slowly adding it to a cold, saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extract the aqueous layer with an organic solvent like dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Deprotection (if applicable): If protecting groups were used, they are removed at this stage using appropriate deprotection conditions (e.g., fluoride (B91410) source for silyl ethers).

-

Purification: Purify the crude this compound by silica gel column chromatography using a dichloromethane/methanol gradient to yield the pure product.

Experimental Protocol: HPLC Purification of this compound

High-performance liquid chromatography (HPLC) is a suitable method for the final purification and analysis of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column is commonly used for nucleoside analysis.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 0% to 50% B over 30 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV detection at 254 nm.

Procedure:

-

Dissolve the crude this compound in a small volume of the initial mobile phase.

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject the sample onto the equilibrated HPLC column.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Combine the pure fractions and remove the solvent by lyophilization.

Biological Activity and Mechanism of Action

This compound exhibits significant biological activity, primarily through the induction of apoptosis in various cell types, making it a compound of interest for cancer research.[3]

Intracellular Activation

This compound is a prodrug that requires intracellular activation to exert its cytotoxic effects. It is transported into the cell where it is phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form.[4] Subsequent phosphorylations by other cellular kinases convert it to the active triphosphate form, this compound triphosphate.

Caption: Intracellular phosphorylation of this compound.

Inhibition of DNA Synthesis

The active triphosphate form of this compound acts as an inhibitor of DNA synthesis. It can be incorporated into the growing DNA chain by DNA polymerases, leading to chain termination and the inhibition of DNA replication. This disruption of DNA synthesis is a key mechanism of its cytotoxic effect.

Induction of Apoptosis

The accumulation of DNA damage and inhibition of DNA synthesis triggers programmed cell death, or apoptosis. While the specific signaling cascade for this compound is not fully elucidated in the provided search results, the general mechanism for nucleoside analogs involves the activation of intrinsic and/or extrinsic apoptotic pathways. This typically involves the activation of caspases, a family of proteases that execute the apoptotic program, and is regulated by the Bcl-2 family of proteins. The tumor suppressor protein p53 is also often a key player in sensing DNA damage and initiating apoptosis.[5][6]

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy this compound [smolecule.com]

- 4. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How the Bcl-2 family of proteins interact to regulate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The cell death machinery governed by the p53 tumor suppressor in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 2-Chloro-2'-deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of 2-Chloro-2'-deoxycytidine (CldC), a nucleoside analog with potential applications in cancer research and therapy. Drawing upon existing knowledge of similar cytotoxic nucleoside analogs, this document details its presumed mechanism of action, effects on cellular processes, and methodologies for its study.

Core Concepts: Mechanism of Action

This compound, as a derivative of deoxycytidine, is anticipated to exert its biological effects primarily through interference with DNA synthesis and the induction of apoptosis. The proposed mechanism involves a multi-step intracellular activation process.

Cellular Uptake and Activation:

-

Transport: CldC is expected to enter the cell via nucleoside transporters, such as the human equilibrative nucleoside transporters (hENTs).

-

Phosphorylation: Once inside the cell, it is sequentially phosphorylated by cellular kinases. The initial and rate-limiting step is the conversion to this compound monophosphate (CldCMP) by deoxycytidine kinase (dCK).

-

Further Phosphorylation: CldCMP is then further phosphorylated to the diphosphate (B83284) (CldCDP) and subsequently to the active triphosphate form, this compound triphosphate (CldCTP).

Cytotoxic Effects of CldCTP:

-

Inhibition of DNA Synthesis: CldCTP can act as a competitive inhibitor of DNA polymerases, competing with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand.

-

Chain Termination: Incorporation of CldCMP into the DNA can lead to chain termination, halting DNA replication.

-

Induction of DNA Damage: The presence of the halogenated nucleoside within the DNA can trigger DNA damage response pathways, leading to cell cycle arrest and apoptosis.

dot digraph "Metabolic_Activation_of_2-Chloro-2-deoxycytidine" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", maxsize="760"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];

CldC_ext [label="this compound\n(extracellular)", fillcolor="#FFFFFF"]; CldC_int [label="this compound\n(intracellular)", fillcolor="#FFFFFF"]; CldCMP [label="CldCMP", fillcolor="#FBBC05"]; CldCDP [label="CldCDP", fillcolor="#FBBC05"]; CldCTP [label="CldCTP\n(active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Polymerase [label="DNA Polymerase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Strand [label="DNA Strand", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

CldC_ext -> CldC_int [label="hENTs"]; CldC_int -> CldCMP [label="dCK"]; CldCMP -> CldCDP [label="CMK"]; CldCDP -> CldCTP [label="NDPK"]; CldCTP -> DNA_Polymerase; DNA_Polymerase -> DNA_Strand [label="Incorporation"]; DNA_Strand -> Apoptosis [label="DNA Damage"]; } digraph "Cellular_Effects_of_2-Chloro-2-deoxycytidine" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", maxsize="760"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];

CldCTP [label="this compound\nTriphosphate (CldCTP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Polymerase [label="Inhibition of\nDNA Polymerase", shape=ellipse, fillcolor="#FBBC05"]; DNA_Synthesis [label="Inhibition of\nDNA Synthesis", shape=ellipse, fillcolor="#FBBC05"]; DNA_Damage [label="DNA Damage &\nStrand Breaks", shape=ellipse, fillcolor="#FBBC05"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest\n(S-Phase)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

CldCTP -> DNA_Polymerase; DNA_Polymerase -> DNA_Synthesis; CldCTP -> DNA_Damage; DNA_Synthesis -> Cell_Cycle_Arrest; DNA_Damage -> Cell_Cycle_Arrest; Cell_Cycle_Arrest -> Apoptosis; } Caption: Cellular effects of activated this compound.

Quantitative Data Presentation

While extensive quantitative data specifically for this compound is limited in publicly available literature, the following table summarizes typical IC50 values for related and structurally similar nucleoside analogs to provide a comparative context for its potential potency.

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| 2-Chloro-2'-deoxyadenosine (Cladribine) | CCRF-CEM | T-lymphoblastoid Leukemia | 0.045 | [1] |

| H9 | T-lymphoid | 0.44 | [1] | |

| H9-araC (AZT-resistant) | T-lymphoid | 0.82 | [1] | |

| 5-Aza-2'-deoxycytidine (Decitabine) | Caco-2 | Colon Carcinoma | ~5 | [2] |

| 2',2'-difluoro-2'-deoxycytidine (Gemcitabine) | Panc-1 | Pancreatic Cancer | - | [3] |

| BxPC-3 | Pancreatic Cancer | - | [3] |

Note: The IC50 values can vary depending on the experimental conditions, including exposure time and the specific assay used.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of this compound.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

MTT solution (5 mg/mL in sterile PBS)

-

Cell culture medium

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the compound-containing medium. Include untreated and vehicle-treated controls.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

dot digraph "MTT_Assay_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", maxsize="760"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed cells in 96-well plate", fillcolor="#FFFFFF"]; Treat_Cells [label="Treat with this compound", fillcolor="#FFFFFF"]; Incubate [label="Incubate (e.g., 24-72h)", fillcolor="#FFFFFF"]; Add_MTT [label="Add MTT solution", fillcolor="#FBBC05"]; Incubate_MTT [label="Incubate (2-4h)", fillcolor="#FBBC05"]; Solubilize [label="Add solubilization solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read_Absorbance [label="Measure absorbance", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze_Data [label="Calculate IC50", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Seed_Cells; Seed_Cells -> Treat_Cells; Treat_Cells -> Incubate; Incubate -> Add_MTT; Add_MTT -> Incubate_MTT; Incubate_MTT -> Solubilize; Solubilize -> Read_Absorbance; Read_Absorbance -> Analyze_Data; } Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells in the presence of various concentrations of this compound for the desired duration.

-

Cell Harvesting: Harvest the cells (including floating cells) and wash them twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

dot digraph "Annexin_V_Assay_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", maxsize="760"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treat_Cells [label="Treat cells with\nthis compound", fillcolor="#FFFFFF"]; Harvest_Cells [label="Harvest and wash cells", fillcolor="#FFFFFF"]; Resuspend [label="Resuspend in Binding Buffer", fillcolor="#FFFFFF"]; Stain [label="Stain with Annexin V-FITC & PI", fillcolor="#FBBC05"]; Incubate [label="Incubate (15 min, RT, dark)", fillcolor="#FBBC05"]; Analyze [label="Analyze by Flow Cytometry", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Treat_Cells; Treat_Cells -> Harvest_Cells; Harvest_Cells -> Resuspend; Resuspend -> Stain; Stain -> Incubate; Incubate -> Analyze; Analyze -> End; } Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis

This method uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells as desired, then harvest and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice or store at -20°C.

-

Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.

-

Staining: Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

Data Interpretation: Generate a histogram to visualize the cell cycle distribution. Cells in G0/G1 will have 2n DNA content, cells in G2/M will have 4n DNA content, and cells in S phase will have DNA content between 2n and 4n.

DNA Synthesis Inhibition Assay

This assay measures the incorporation of a radiolabeled nucleoside, such as [³H]-thymidine, into newly synthesized DNA.

Materials:

-

[³H]-thymidine

-

Cell culture medium

-

Trichloroacetic acid (TCA), ice-cold

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Treatment: Seed and treat cells with this compound as described for the MTT assay.

-

Radiolabeling: During the final hours of the incubation period (e.g., last 4 hours), add [³H]-thymidine to each well.

-

Harvesting: After incubation, wash the cells with cold PBS.

-

Precipitation: Precipitate the DNA by adding ice-cold TCA.

-

Washing: Wash the precipitate with ethanol to remove unincorporated [³H]-thymidine.

-

Solubilization: Solubilize the DNA pellet.

-

Counting: Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: A decrease in [³H]-thymidine incorporation in treated cells compared to controls indicates inhibition of DNA synthesis.[4][5]

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activity of this compound.

dot digraph "Apoptosis_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", maxsize="760"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];

CldC [label="this compound", fillcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage", fillcolor="#FBBC05"]; p53 [label="p53 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bax [label="Bax (Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#FFFFFF"]; Cytochrome_c [label="Cytochrome c release", fillcolor="#FBBC05"]; Caspase9 [label="Caspase-9 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

CldC -> DNA_Damage; DNA_Damage -> p53; p53 -> Bax; p53 -> Bcl2 [arrowhead=tee]; Bax -> Mitochondrion; Bcl2 -> Mitochondrion [arrowhead=tee]; Mitochondrion -> Cytochrome_c; Cytochrome_c -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; } Caption: Intrinsic apoptosis pathway induced by DNA damage.

dot digraph "Experimental_Workflow_Logic" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", maxsize="760"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];

Hypothesis [label="Hypothesis:\nthis compound\nis cytotoxic to cancer cells", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVitro_Studies [label="In Vitro Studies", shape=box, style="rounded,filled", fillcolor="#FFFFFF"]; Cytotoxicity [label="Cytotoxicity Assay\n(e.g., MTT)", fillcolor="#FBBC05"]; Apoptosis [label="Apoptosis Assay\n(e.g., Annexin V)", fillcolor="#FBBC05"]; CellCycle [label="Cell Cycle Analysis", fillcolor="#FBBC05"]; Mechanism [label="Elucidation of Mechanism", shape=box, style="rounded,filled", fillcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis & Interpretation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Hypothesis -> InVitro_Studies; InVitro_Studies -> Cytotoxicity; InVitro_Studies -> Apoptosis; InVitro_Studies -> CellCycle; Cytotoxicity -> Mechanism; Apoptosis -> Mechanism; CellCycle -> Mechanism; Mechanism -> Data_Analysis; } Caption: Logical workflow for investigating CldC's bioactivity.

This guide serves as a foundational resource for researchers and professionals investigating the biological activities of this compound. The provided protocols and conceptual frameworks are intended to facilitate further exploration and characterization of this promising compound.

References

- 1. Cellular Uptake of Decitabine by Equilibrative Nucleoside Transporters in HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular pharmacokinetics of 2-chloro-2'-deoxyadenosine nucleotides: comparison of intermittent and continuous intravenous infusion and subcutaneous and oral administration in leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radiosensitization of pancreatic cancer cells by 2',2'-difluoro-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tumor uptake and elimination of 2',2'-difluoro-2'-deoxycytidine (gemcitabine) after deoxycytidine kinase gene transfer: correlation with in vivo tumor response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. forum.graphviz.org [forum.graphviz.org]

2-Chloro-2'-deoxycytidine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Promising Nucleoside Derivative in Oncology and Virology

Introduction

2-Chloro-2'-deoxycytidine (B12064551) (CldC) is a synthetic nucleoside derivative that has garnered significant interest within the scientific community for its potential as both an anticancer and antiviral agent. As a halogenated analogue of the natural nucleoside 2'-deoxycytidine (B1670253), CldC exerts its biological effects primarily through its interaction with fundamental cellular processes, most notably DNA synthesis and repair. This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical properties, synthesis, mechanism of action, and biological activities. Detailed experimental protocols and visual representations of key pathways are included to support researchers and professionals in the fields of drug discovery and development.

Chemical and Physical Properties

This compound is characterized by the substitution of a hydroxyl group with a chlorine atom at the 2' position of the deoxyribose sugar moiety. This structural modification is critical to its biological activity.

| Property | Value | Reference |

| CAS Number | 10212-19-8 | [1] |

| Molecular Formula | C₉H₁₂ClN₃O₄ | [1] |

| Molecular Weight | 261.66 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and polar organic solvents |

Synthesis of this compound

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the literature, a general methodology can be inferred from the synthesis of related 2'-deoxycytidine and 2-chlorinated nucleoside analogues. The following represents a plausible synthetic route, adapted from established methods for nucleoside synthesis. This protocol is for informational purposes and requires optimization and validation.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach

1. Protection of 2'-Deoxycytidine:

-

Dissolve 2'-deoxycytidine in a suitable solvent (e.g., pyridine).

-

Add protecting group reagents (e.g., tert-Butyldimethylsilyl chloride for hydroxyl groups and a suitable acylating agent for the exocyclic amine) in a stepwise manner at controlled temperatures.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the protected nucleoside using column chromatography.

2. Chlorination of the 2'-Position:

-

Dissolve the fully protected 2'-deoxycytidine in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the reaction mixture to a low temperature (e-g., -78 °C).

-

Add a chlorinating agent (e.g., Appel reaction conditions with triphenylphosphine (B44618) and carbon tetrachloride, or using thionyl chloride).

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Work up the reaction mixture by washing with aqueous solutions and purify the chlorinated intermediate by column chromatography.

3. Deprotection:

-

Dissolve the protected this compound derivative in a suitable solvent.

-

Add a deprotecting agent (e.g., a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride for silyl (B83357) ethers and ammonolysis for acyl groups).

-

Stir the reaction at room temperature until all protecting groups are removed, as indicated by TLC.

-

Purify the final product, this compound, using column chromatography or recrystallization.

Mechanism of Action

The primary mechanism of action of this compound is believed to be its role as a DNA chain terminator and an inducer of apoptosis. Following cellular uptake, it is phosphorylated by cellular kinases to its active triphosphate form.

Caption: Cellular uptake and activation pathway of this compound.

The triphosphate form of this compound can be incorporated into the growing DNA chain by DNA polymerases. However, the presence of the chlorine atom at the 2' position sterically hinders the formation of the subsequent phosphodiester bond, leading to the termination of DNA elongation. This disruption of DNA synthesis triggers a DNA damage response, ultimately leading to programmed cell death (apoptosis).

Biological Activity

Anticancer Activity

The ability of this compound to inhibit DNA synthesis makes it a potent candidate for cancer therapy. By selectively targeting rapidly dividing cancer cells, which are highly dependent on DNA replication, CldC can induce cell cycle arrest and apoptosis.

Quantitative Data on Anticancer Activity

While specific IC50 values for this compound are not extensively reported, data from its analogue, 5-Chloro-2'-deoxycytidine (5CldC), demonstrates its potent effects on cell viability and mutagenicity.

| Cell Line | Assay | Endpoint | Result | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | CellTiter-Glo | Cell Viability | Dose-dependent decrease in viability | [2] |

| Mouse Embryonic Fibroblasts (MEFs) | Duplex Sequencing | Mutant Fraction | Significantly increased mutant fractions upon treatment | [2] |

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cultured cells.

Materials:

-

This compound stock solution (dissolved in a suitable solvent like DMSO).

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Plate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control.

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antiviral Activity

Similar to its anticancer mechanism, this compound can also inhibit the replication of certain viruses. Viral polymerases, which are essential for replicating the viral genome, can mistakenly incorporate the triphosphate form of CldC into the growing nucleic acid chain, leading to chain termination and abortion of the viral replication cycle.

Quantitative Data on Antiviral Activity

Data on the antiviral activity of this compound is limited. However, studies on the related compound 2'-fluoro-2'-deoxycytidine (2'FdC) have demonstrated its efficacy against various viruses.

| Virus | Cell Line | Assay | IC50 / EC50 | Reference |

| Murine Norovirus | RAW 264.7 | Viral Titer Reduction | 20.92 µM | [3] |

| SARS-CoV-2 | Vero CCL-81 | Image-based antiviral assay | 175.2 µM | [4] |

Signaling Pathways

The induction of DNA damage by this compound is expected to activate several key signaling pathways involved in cell cycle control and apoptosis. While direct studies on CldC are scarce, the pathways activated by other nucleoside analogues provide a strong indication of its likely molecular effects. The p53 tumor suppressor pathway is a critical sensor of DNA damage and cellular stress.

Caption: Proposed p53-mediated signaling pathway activated by this compound.

Upon DNA damage, sensor proteins like ATM and ATR are activated, which in turn phosphorylate and activate p53. Activated p53 can then induce the transcription of genes like CDKN1A (encoding p21), which leads to cell cycle arrest, providing time for DNA repair. If the damage is too severe, p53 can promote apoptosis by upregulating pro-apoptotic proteins such as Bax.

Conclusion and Future Directions

This compound is a nucleoside derivative with demonstrated potential as an anticancer and antiviral agent. Its mechanism of action, centered on the termination of DNA synthesis, provides a strong rationale for its further investigation. This technical guide has summarized the current knowledge on this compound, including its properties, a proposed synthetic route, and its biological activities.

Future research should focus on:

-

Developing and optimizing a robust and scalable synthesis protocol for this compound.

-

Conducting comprehensive in vitro and in vivo studies to establish its efficacy and safety profile against a broader range of cancer cell lines and viruses.

-

Elucidating the specific cellular signaling pathways that are modulated by this compound to better understand its mechanism of action and identify potential biomarkers for patient stratification.

The information presented herein serves as a valuable resource for researchers and drug development professionals, providing a solid foundation for the continued exploration of this compound as a potential therapeutic agent.

References

- 1. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2’-Fluoro-2’-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Structural Analysis of 2-Chloro-2'-deoxycytidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2'-deoxycytidine is a synthetic pyrimidine (B1678525) nucleoside analog of deoxycytidine. Its structure is characterized by the substitution of a hydrogen atom with a chlorine atom at the 2' position of the deoxyribose sugar moiety. This modification significantly influences the molecule's chemical properties and biological activity, making it a subject of interest in medicinal chemistry and drug development, particularly in the context of anticancer and antiviral therapies. This technical guide provides an in-depth analysis of the structural features of this compound, drawing upon available spectroscopic and computational data, and outlines relevant experimental protocols and its mechanism of action.

Chemical Structure and Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₂ClN₃O₄ |

| Molecular Weight | 261.66 g/mol [1] |

| CAS Number | 10212-19-8[2] |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

Structural Analysis

A detailed understanding of the three-dimensional structure of this compound is crucial for elucidating its interaction with biological targets. Due to the lack of a publicly available crystal structure for this compound, the following sections will leverage data from closely related compounds and computational predictions to infer its structural characteristics.

Crystallographic Analysis

As a dedicated crystal structure for this compound is not available in the common databases, we present the crystallographic data for the closely related α-d-anomer of 2'-deoxycytidine (B1670253) to provide an analogous structural context. It is important to note that the presence of the chlorine atom at the 2' position in this compound will induce changes in bond lengths, bond angles, and overall conformation due to its electronegativity and steric bulk.

Table 1: Representative Crystallographic Data for α-d-anomer of 2'-deoxycytidine [3]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.834 Å, b = 10.345 Å, c = 14.567 Å |

| Bond Lengths (Representative) | |

| C1'-N1 | 1.46 Å |

| C2'-C3' | 1.52 Å |

| C4'-O4' | 1.45 Å |

| Bond Angles (Representative) | |

| N1-C1'-C2' | 113.5° |

| C1'-O4'-C4' | 109.8° |

| Torsion Angles (Representative) | |

| O4'-C1'-N1-C2 (χ) | -98.8° (anti) |

Note: These values are for α-d-anomer of 2'-deoxycytidine and are provided for illustrative purposes. The actual values for this compound will differ.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

| H1' | ~6.2 | C1' (~88) |

| H2' | ~4.5 | C2' (~70) |

| H3' | ~4.3 | C3' (~75) |

| H4' | ~4.1 | C4' (~87) |

| H5', H5'' | ~3.8, ~3.7 | C5' (~62) |

| H5 | ~6.0 | C5 (~97) |

| H6 | ~7.8 | C6 (~141) |

| NH₂ | ~7.2 | C2 (~156) |

| C4 (~166) |

Note: These are estimated values and require experimental verification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M+H]⁺ would be expected at m/z 262.05. The presence of a chlorine atom would also result in a characteristic isotopic pattern, with an M+2 peak at m/z 264.05 with an intensity of approximately one-third of the M peak, corresponding to the ³⁷Cl isotope.[1][4]

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment |

| 262.05 | [M+H]⁺ (with ³⁵Cl) |

| 264.05 | [M+H]⁺ (with ³⁷Cl) |

| 146.04 | [Cytosine + H]⁺ |

| 112.05 | [Cytosine base]⁺ |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of 2'-deoxycytidine. The following is a representative protocol based on nucleophilic substitution reactions.

Materials:

-

2'-deoxycytidine

-

Thionyl chloride (SOCl₂) or similar chlorinating agent

-

Anhydrous pyridine (B92270)

-

Anhydrous organic solvent (e.g., acetonitrile)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

Dissolve 2'-deoxycytidine in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of thionyl chloride in anhydrous acetonitrile (B52724) dropwise to the cooled solution with constant stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield pure this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

For high-purity applications, such as in vitro or in vivo studies, this compound can be further purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Dissolve the synthesized this compound in a minimal amount of Mobile Phase A.

-

Filter the sample through a 0.22 µm syringe filter.

-

Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

-

Inject the sample onto the column.

-

Elute the compound using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 270 nm).

-

Collect the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent by lyophilization.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects after being metabolized into its active triphosphate form. The proposed mechanism of action involves the inhibition of DNA synthesis and the induction of apoptosis.

Metabolic Activation

The metabolic activation of this compound is a critical step for its cytotoxic activity. This process is initiated by the phosphorylation of the parent nucleoside to its monophosphate form, a reaction catalyzed by the enzyme deoxycytidine kinase (dCK).[5][6][7][8] Subsequent phosphorylation steps, catalyzed by other cellular kinases, lead to the formation of this compound triphosphate.

Apoptosis Induction

The triphosphate form of this compound is a potent inducer of apoptosis, or programmed cell death. While the precise signaling cascade for this compound triphosphate has not been fully elucidated, it is believed to follow a pathway similar to that of other chlorinated deoxynucleoside analogs. This pathway involves the intrinsic or mitochondrial pathway of apoptosis. The accumulation of the triphosphate analog can lead to DNA damage or replication stress, which in turn triggers the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which subsequently activates effector caspases like caspase-3, ultimately leading to the execution of apoptosis.

Conclusion

This compound is a nucleoside analog with significant potential in therapeutic applications. While a complete experimental structural dataset is not yet available, analysis of related compounds and computational predictions provide a solid foundation for understanding its key structural features. The methodologies for its synthesis and purification are well-established, and its mechanism of action is understood to proceed through metabolic activation to a triphosphate form that induces apoptosis. Further research, particularly crystallographic and detailed NMR studies, will be invaluable in refining our understanding of this promising molecule and in guiding the development of novel therapeutics.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scbt.com [scbt.com]

- 3. The α-d-anomer of 2′-deoxycytidine: crystal structure, nucleoside conformation and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Activation of deoxycytidine kinase during inhibition of DNA synthesis by 2-chloro-2'-deoxyadenosine (Cladribine) in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]

- 7. Activation of deoxycytidine kinase during inhibition of DNA synthesis in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Special function of deoxycytidine kinase (dCK) in the activation of chemotherapeutic nucleoside analogs and in the inhibition of cell proliferation] - PubMed [pubmed.ncbi.nlm.nih.gov]

Phosphorylation of 2-Chloro-2'-deoxycytidine by Deoxycytidine Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the phosphorylation of the nucleoside analog 2-Chloro-2'-deoxycytidine (2-CdC) by the human enzyme deoxycytidine kinase (dCK). As a critical step in the activation of many therapeutic nucleoside analogs, understanding the kinetics, metabolic pathways, and experimental methodologies associated with this process is paramount for drug development and cancer research. This document synthesizes available data on the subject, presenting quantitative information in structured tables, detailing experimental protocols, and visualizing key pathways and workflows to facilitate comprehension and further investigation in the field. While specific kinetic parameters for this compound are not extensively documented in publicly available literature, this guide draws upon data from its close analog, 2-chloro-2'-deoxyadenosine (Cladribine), and the natural substrate, deoxycytidine, to provide a comprehensive framework.

Introduction to Deoxycytidine Kinase and its Role in Nucleoside Analog Activation

Deoxycytidine kinase (dCK) is a crucial enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of deoxyribonucleosides such as deoxycytidine (dC), deoxyadenosine (B7792050) (dA), and deoxyguanosine (dG) to their corresponding monophosphate forms.[1][2] This enzymatic reaction is the rate-limiting step in the salvage pathway, which recycles nucleosides from DNA degradation for the synthesis of new DNA.[2]